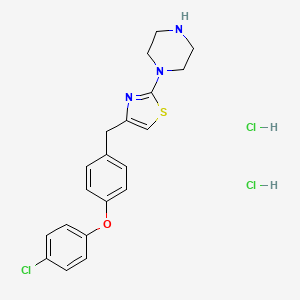
1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring, a thiazole ring, and a chlorophenoxy group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride typically involves multiple steps, including the formation of the piperazine and thiazole rings, followed by their coupling with the chlorophenoxy group. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ugi reaction: A multicomponent reaction that can be used to form the piperazine ring.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist at histamine H1 receptors, reducing allergic responses .
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: A piperazine derivative with potent anti-allergic activity.
Diphenhydramine: A classic antihistamine with a similar pharmacophore.
Promethazine: Another antihistamine with a similar structure.
Uniqueness
1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is unique due to its combination of a piperazine ring, a thiazole ring, and a chlorophenoxy group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
73553-71-6 |
|---|---|
Molecular Formula |
C20H22Cl3N3OS |
Molecular Weight |
458.8 g/mol |
IUPAC Name |
4-[[4-(4-chlorophenoxy)phenyl]methyl]-2-piperazin-1-yl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C20H20ClN3OS.2ClH/c21-16-3-7-19(8-4-16)25-18-5-1-15(2-6-18)13-17-14-26-20(23-17)24-11-9-22-10-12-24;;/h1-8,14,22H,9-13H2;2*1H |
InChI Key |
MOYGMDXEEFUDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


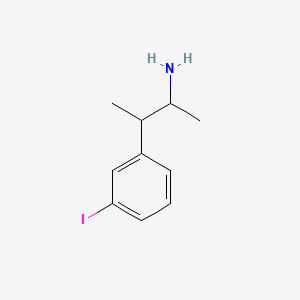
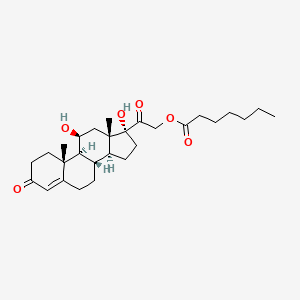
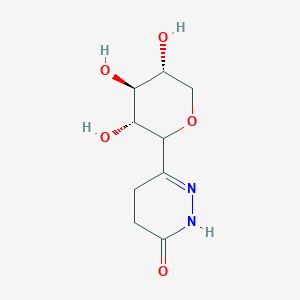
![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)

![2-[(3-hydroxybenzoyl)amino]benzoic Acid](/img/structure/B13800998.png)
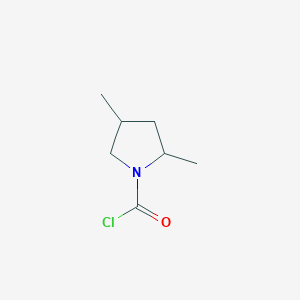
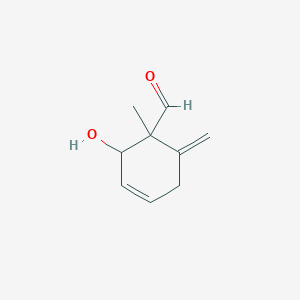
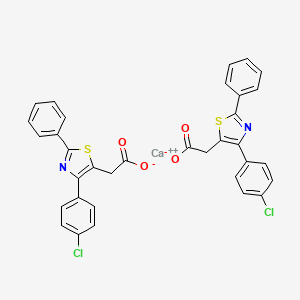

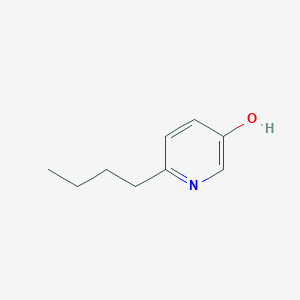
![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
